molecular formula C11H7N7S2 B4473961 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B4473961
M. Wt: 301.4 g/mol
InChI Key: GAQHURZWFBUQFL-UHFFFAOYSA-N
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Description

6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains multiple nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole and thiadiazole rings through cyclization reactions.

    Substitution Reactions: Introduction of the pyridyl and methyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could potentially modify the nitrogen-containing rings.

    Substitution: Various substitution reactions could occur, especially at the pyridyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Ligand Design: Utilized in the design of ligands for coordination chemistry.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied as inhibitors of specific enzymes.

Medicine

    Drug Development: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. For example, as an antimicrobial agent, it might disrupt bacterial cell walls or inhibit essential enzymes. In medicinal applications, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Thiadiazole Derivatives: Compounds containing thiadiazole rings.

Uniqueness

The unique combination of triazole, thiadiazole, and pyridyl rings in 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-methylthiadiazol-5-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7S2/c1-6-8(20-17-13-6)10-16-18-9(14-15-11(18)19-10)7-3-2-4-12-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHURZWFBUQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 2
Reactant of Route 2
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 3
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

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